molecular formula C26H20N2O2 B160574 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene CAS No. 3073-87-8

1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene

Cat. No. B160574
CAS RN: 3073-87-8
M. Wt: 392.4 g/mol
InChI Key: VLDFXDUAENINOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives is often achieved through multi-step reactions. For example, the synthesis of 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles involves a 'Click' reaction followed by complexation with ruthenium to form piano stool-type complexes . Another paper describes the synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives using a facile pathway starting with p-phenylenediamine . These methods highlight the versatility of synthetic approaches for creating bis-substituted benzene compounds.

Molecular Structure Analysis

The molecular structures of bis-substituted benzene derivatives are characterized using various spectroscopic and X-ray diffraction techniques. For instance, the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was determined by single-crystal X-ray diffraction, revealing a symmetry center at the phenyl ring and a significant dihedral angle between the planes of triazole and phenyl rings . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Bis-substituted benzene derivatives participate in a variety of chemical reactions. They can act as ligands in coordination complexes, as seen in the ruthenium complexes that are efficient catalysts for oxidation and transfer hydrogenation reactions . Additionally, the bis-substituted benzene derivatives have been shown to possess antimicrobial and antiproliferative activities , indicating their potential in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are influenced by their molecular structure. For example, compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit exhibit fluorescent properties and can form liquid crystalline phases, which may be useful in the development of liquid crystalline polymeric systems . The introduction of electron-withdrawing substituents can significantly enhance the anionophoric activity of bis(benzimidazol-2-yl)benzene derivatives .

Scientific Research Applications

Spectral-Luminescent Properties Research on derivatives of 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene has focused on their spectral-luminescent properties. These studies are crucial for understanding the optical characteristics of these compounds, which have applications in various fields including materials science (Patsenker & Lokshin, 1999).

Template for Synthesis of Oxazoles This compound has been used as a template for the synthesis of various oxazoles. Research demonstrates its versatility in synthesizing 2-phenyl-3,4-substituted oxazoles, which have potential applications in the development of new materials and pharmaceuticals (Misra & Ila, 2010).

Fluorescence Spectrometry The compound and its derivatives have been used in phase-resolved fluorescence spectrometry. This research is significant for the development of more accurate and sensitive methods for chemical analysis (McGown & Bright, 1985).

Antioxidant Activity Studies have been conducted to synthesize and evaluate the antioxidant activity of derivatives of 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene. These derivatives display potential for use in medical and health-related applications due to their radical scavenging activity (Lavanya, Padmavathi, & Padmaja, 2014).

Photoluminescence and Photostability Research on structural isomers and derivatives of 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene has shed light on their photoluminescence and photostability. These properties are essential for applications in organic photonics and the development of new photostable materials (Skorotetcky et al., 2017).

Coordination Polymers and Networks The compound has been utilized in the synthesis of coordination polymers and networks. These structures have potential applications in materials science, particularly in the development of novel molecular architectures (Zhao et al., 2019).

Safety And Hazards

1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene may be irritating to the eyes, skin, and respiratory tract . Therefore, appropriate protective measures, such as wearing protective glasses, gloves, and masks, should be taken when handling and using it .

properties

IUPAC Name

4-methyl-2-[4-(4-methyl-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H20N2O2/c1-17-23(19-9-5-3-6-10-19)29-25(27-17)21-13-15-22(16-14-21)26-28-18(2)24(30-26)20-11-7-4-8-12-20/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDFXDUAENINOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062830
Record name Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl-
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Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow to yellow-green solid; [Acros Organics MSDS]
Record name Dimethyl-POPOP
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Product Name

1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene

CAS RN

3073-87-8
Record name Dimethyl-POPOP
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Record name Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl-
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Record name Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl-
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Record name 1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
470
Citations
AF Seliman, VN Bliznyuk, SM Husson… - Journal of Materials …, 2015 - pubs.rsc.org
The synthesis, chemical characterization and optical properties of 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO) monomers are …
Number of citations: 26 pubs.rsc.org
TA DeVol, JM Duffey, A Paulenova - Journal of Radioanalytical and …, 2001 - Springer
This paper presents the application of a new sensor materials, whichcombine extraction chromatography and scintillation detection. The resultantsensor embodies the simultaneous …
Number of citations: 36 link.springer.com
JC del Valle, M Kasha, J Catalán - Chemical physics letters, 1996 - Elsevier
A spectroscopic study of the fluorescence, amplified spontaneous emission (ASE), and gain spectra is made, testing for UV lasing from several phenyloxazoles. ASE laser spikes occur …
Number of citations: 13 www.sciencedirect.com
S Ateşl, A Yildiz - Journal of the Chemical Society, Faraday …, 1983 - pubs.rsc.org
In this study, photoacoustic spectroscopy (pas) has been employed as a calorimetric method for the determination of the luminescent quantum efficiency (ηF) of several solid materials: 1,…
Number of citations: 23 pubs.rsc.org
JC del Valle, M Kasha, J Catalán - The Journal of Physical …, 1997 - ACS Publications
Ultraviolet amplified spontaneous emission (ASE) laser spikes are demonstrated for the phenyloxazoles. The principal laser spikes are at 333 nm for 2-phenylbenzoxazole (PBO) and at …
Number of citations: 25 pubs.acs.org
NH Carey - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Material&. All solutions for the tissue incubations were made up in glass-distilled water in acid-washed glassware. ATP was obtained from Pabst …
Number of citations: 9 www.ncbi.nlm.nih.gov
T Watanabe, G Inesi - Biochemistry, 1982 - ACS Publications
Materials and Methods SR vesicles were obtained from rabbit hind leg white muscle as previously described (Eletr & Inesi, 1972). Protein con-centrations were determined by the Lowry …
Number of citations: 42 pubs.acs.org
V NEUHOFF, WB SCHILL… - Molecular Biology of …, 1973 - books.google.com
METHODS RNA polymerase. The pure RNA polymerase used in these investigations was the same preparation as that described previously (Neuhoff et al. 1969c). It was stored in …
Number of citations: 0 books.google.com
GG Guidotti, G Gaja, L Loreti, G Ragnotti… - Biochemical …, 1968 - portlandpress.com
1. The accumulation of [1− 14 C]glycine and the uptake, accumulation, incorporation (into protein, lipid, glycogen) and oxidation of l-[1− 14 C]leucine in 5-day-old chick embryo hearts …
Number of citations: 28 portlandpress.com
G Thomas, DR Threlfall - Phytochemistry, 1974 - Elsevier
The patterns of incorporation of d-[G- 14 C]shikimate and variously labelled 14 C-4-(2′-carboxy-phenyl)-4-oxobutyrate into the naphthoquinone nucleus of phylloquinone by maize …
Number of citations: 21 www.sciencedirect.com

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